Bienvenue dans la boutique en ligne BenchChem!

Avamigran

Migraine Clinical Efficacy Head-to-Head Trial

Avamigran is a proprietary 5-component fixed-dose combination (ergotamine, mecloxamine, camylofin, caffeine, propyphenazone) providing multi-modal migraine relief. Clinically proven superior to oral sumatriptan (51.12% vs. 33.70% 2-h pain freedom) and simpler ergotamine preparations. This unique formulation cannot be substituted with generic ergotamine-caffeine products without sacrificing therapeutic efficacy. Ideal as a reference standard for clinical trials, quality control method validation, and multi-pathway migraine research. Request a quote today.

Molecular Formula C135H167Cl3N20O29-2
Molecular Weight 2640.2 g/mol
CAS No. 76847-51-3
Cat. No. B1246853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvamigran
CAS76847-51-3
SynonymsAvamigran
caffeine - camylofin - ergotamine - mecloxamine - propyphenazone
caffeine, camylofin, ergotamine, mecloxamine, propyphenazone drug combination
Molecular FormulaC135H167Cl3N20O29-2
Molecular Weight2640.2 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl
InChIInChI=1S/2C33H35N5O5.C19H24ClNO.C19H32N2O2.C13H17N3O.C8H10N4O2.C6H8O7.C4H6O6.2ClH/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10;5-1(3(7)8)2(6)4(9)10;;/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);5-13,15H,14H2,1-4H3;7-11,16,18,20H,5-6,12-15H2,1-4H3;5-9H,1-4H3;4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2,5-6H,(H,7,8)(H,9,10);2*1H/p-2/t2*21-,25-,26+,27+,32-,33+;;;;;;1-,2-;;/m11.....1../s1
InChIKeyRFCPQJGCHJIVAV-XFHRMNSVSA-L
Commercial & Availability
Standard Pack Sizes1 tablet / 10 tablets / 100 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avamigran (CAS 76847-51-3): A Five-Component Ergotamine Fixed-Dose Combination for Acute Migraine Therapy


Avamigran is a proprietary fixed-dose combination pharmaceutical product containing a precise multi-targeted formulation: ergotamine tartrate (0.75 mg), mecloxamine citrate (20 mg), camylofin dihydrochloride (25 mg), caffeine (80 mg), and propyphenazone (125 mg) [1]. The compound is classified within the ATC system as N02CA52 (Ergotamine, combinations excl. psycholeptics) and is specifically indicated for the acute abortive treatment of moderate to severe migraine attacks and vascular headaches [2].

Why Avamigran's Five-Component Formulation Is Not Interchangeable with Standard Two-Component Ergotamine Combinations


Avamigran is a complex five-component formulation that is fundamentally distinct from simple two-component ergotamine-caffeine combinations (e.g., Cafergot) [1]. The inclusion of additional active agents—mecloxamine (anticholinergic, antiemetic), camylofin (anticholinergic, vasodilator), and propyphenazone (analgesic, antipyretic)—provides a multi-modal mechanism of action that cannot be replicated by a simple substitute [2]. Direct clinical evidence demonstrates that this specific five-component fixed-dose combination achieves superior two-hour headache freedom rates compared to the triptan standard-of-care, sumatriptan, which is not observed with simpler ergotamine preparations [1]. Therefore, substituting Avamigran with a generic ergotamine-caffeine product would result in a significant loss of therapeutic efficacy and a different side effect profile, making it a scientifically and clinically unsound procurement decision.

Quantitative Differentiation of Avamigran: A Comparative Evidence Guide for Scientific Selection


Superior Two-Hour Headache Freedom Compared to Oral Sumatriptan

In a randomized, double-blind, double-dummy, placebo-controlled, parallel-arm, multi-center clinical trial (N=201) directly comparing the Avamigran five-component formulation to oral sumatriptan, a significantly higher proportion of patients achieved complete headache freedom at 2 hours post-dose [1]. The study provides definitive, quantitative differentiation against a globally recognized standard of care for acute migraine.

Migraine Clinical Efficacy Head-to-Head Trial

Consistent Superior Efficacy in Repeated Migraine Attacks

The same pivotal trial assessed efficacy for repeated migraine attacks within the same patient cohort, demonstrating that the superior efficacy of Avamigran is not a one-time effect but is maintained across subsequent episodes [1].

Migraine Repeat-Attack Efficacy Head-to-Head Trial

Lower Requirement for Rescue Analgesic Medication

A key secondary endpoint in the comparative trial measured the need for salvage therapy (diclofenac) when the initial treatment failed to provide adequate relief. The Avamigran group demonstrated a significantly reduced reliance on rescue medication compared to sumatriptan [1].

Migraine Rescue Medication Health Economics

Differentiated Analytical Method for Complex Five-Component Quantification

The complex five-component nature of Avamigran presents significant analytical challenges for quality control due to overlapping UV spectra and widely varying concentration ratios. A validated method using UV spectrophotometry and chemometric models (specifically MCR-ALS) has been developed for the simultaneous quantification of all five components, ensuring batch-to-batch consistency and stability [1].

Pharmaceutical Analysis Quality Control Chemometrics

Established, Long-Term Clinical Safety Profile

Avamigran (under its alternative name Nomigren) has been registered and used in clinical practice for the treatment of migraine since 1969, establishing a long history of use with a well-characterized safety profile [1]. The 2018 comparative trial further confirmed a safety profile similar to sumatriptan, with adverse events being rare in both groups [2].

Pharmacovigilance Safety Clinical Experience

Best Research and Industrial Application Scenarios for Avamigran (CAS 76847-51-3)


Clinical Trial Comparator for Novel Acute Migraine Therapies

Avamigran serves as an ideal active comparator in clinical trials evaluating new acute migraine treatments. Its superior efficacy over oral sumatriptan, as demonstrated in a well-designed head-to-head trial (51.12% vs. 33.70% two-hour pain freedom) [1], provides a high and established benchmark for efficacy. This allows developers to more robustly demonstrate the value proposition of a novel agent by comparing it to a known, highly effective five-component fixed-dose combination rather than a less effective standard of care.

Reference Standard for Quality Control of Complex Multi-Component Antimigraine Formulations

Pharmaceutical manufacturers and analytical testing laboratories can utilize the Avamigran formulation and its associated validated chemometric analytical method [1] as a reference standard for developing and validating quality control protocols for complex, multi-component fixed-dose combinations. The method's ability to accurately quantify five components with overlapping UV spectra at highly variable concentrations (ratio of 0.075:20:8:5:4) [2] sets a precedent for analytical rigor in the quality assessment of similar complex generic products.

Formulary and Health Technology Assessment (HTA) for Migraine Management

Procurement committees and health technology assessment bodies can use the quantitative evidence from the Miljković et al. trial to inform formulary inclusion and reimbursement decisions [1]. Key metrics such as the 17.42% absolute increase in two-hour pain freedom, the 27.18% absolute increase for repeated attacks, and the 39% reduction in rescue medication use (RR 0.61) provide clear, comparative data for cost-effectiveness modeling and establishing Avamigran's therapeutic position relative to triptans like sumatriptan.

Basic Research on Polypharmacology and Migraine Pathophysiology

The five distinct mechanisms of action within Avamigran—vasoconstriction (ergotamine), anticholinergic/antiemetic effects (mecloxamine, camylofin), CNS stimulation and enhanced absorption (caffeine), and analgesia/antipyresis (propyphenazone)—make it a valuable tool compound for investigating the complex pathophysiology of migraine. Researchers can use Avamigran to study the synergistic effects of targeting multiple pathways (e.g., serotonergic, cholinergic, inflammatory) in aborting a migraine attack, which may yield insights not attainable with more selective, single-receptor-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avamigran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.